Antitrypanosomal agent 14

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

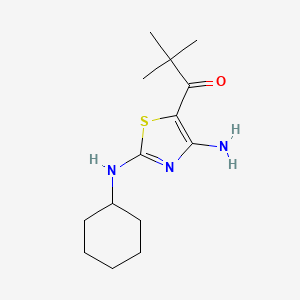

Molecular Formula |

C14H23N3OS |

|---|---|

Molecular Weight |

281.42 g/mol |

IUPAC Name |

1-[4-amino-2-(cyclohexylamino)-1,3-thiazol-5-yl]-2,2-dimethylpropan-1-one |

InChI |

InChI=1S/C14H23N3OS/c1-14(2,3)11(18)10-12(15)17-13(19-10)16-9-7-5-4-6-8-9/h9H,4-8,15H2,1-3H3,(H,16,17) |

InChI Key |

JBZZPNNWTCCYQD-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C(=O)C1=C(N=C(S1)NC2CCCCC2)N |

Origin of Product |

United States |

Foundational & Exploratory

Unveiling Antitrypanosomal Agent 14: A Technical Guide on the Discovery and Origins of a Novel Quinazoline-Based Compound

Introduction

The global search for effective and safe therapeutic agents against trypanosomiasis, a parasitic disease affecting millions, has led to the exploration of diverse chemical scaffolds. This technical guide delves into the discovery and origin of a promising class of compounds: 2-arylquinazolin-4-hydrazines. Specifically, we will focus on a representative agent from this series, herein referred to as Antitrypanosomal Agent 14, which corresponds to the derivative identified as compound 3c in foundational research. This document provides a comprehensive overview of its synthesis, biological activity, and proposed mechanism of action, tailored for researchers, scientists, and drug development professionals.

Discovery and Origin

This compound (compound 3c) emerged from a focused drug discovery program aimed at identifying novel heterocyclic compounds with potent activity against Trypanosoma cruzi, the causative agent of Chagas disease. The development of this series was predicated on the need for new chemotherapeutic options due to the limitations of existing treatments, such as high toxicity and emerging parasite resistance.[1] The core structure, a 2-arylquinazolin-4-hydrazine scaffold, was strategically designed to explore potential disruption of essential parasite metabolic pathways, such as folate metabolism.[1]

The synthesis of this class of compounds originates from readily available 2-arylquinazolin-4(3H)-ones.[1] The synthetic pathway involves a two-step process, making it an attractive scaffold for medicinal chemistry optimization.

Quantitative Data Summary

The antitrypanosomal activity of Agent 14 (3c) and its analogs was evaluated against the epimastigote form of Trypanosoma cruzi. The following tables summarize the key quantitative data from these studies.

Table 1: In Vitro Activity of 2-Arylquinazolin-4-hydrazine Derivatives against T. cruzi

| Compound ID | R (Substitution on Aryl Ring) | IC50 (µM) |

| 3b | 4-F | 17.95 |

| 3c (Agent 14) | 4-Cl | 11.48 |

| 3d | 4-Br | 14.32 |

| 3e | 4-I | 17.99 |

| Nifurtimox (Control) | - | (Reported as 2-3 fold more potent) |

Data sourced from studies on 2-arylquinazolin-4-hydrazines.[1]

Experimental Protocols

General Synthesis of 2-Arylquinazolin-4-hydrazines (3a-k)

The synthesis of the 2-arylquinazolin-4-hydrazine series, including Agent 14 (3c), was accomplished through a sequential two-step reaction from the corresponding 2-arylquinazolin-4(3H)-ones (1a-k).[1]

-

Step 1: Chlorination. The starting 2-arylquinazolin-4(3H)-one (1 equivalent) is reacted with phosphorus oxychloride (6 equivalents). The reaction mixture is heated to 100°C for a duration of 4-5 hours. This step yields the corresponding 2-aryl-4-chloroquinazoline (2a-k), which is typically used in the subsequent step without extensive purification.[1]

-

Step 2: Hydrazinolysis. The crude 2-aryl-4-chloroquinazoline (1 equivalent) is dissolved in ethanol. Hydrazine hydrate (4 equivalents) is added to the solution. The reaction mixture is then heated to 70°C for 2 hours. This results in the formation of the desired 2-arylquinazolin-4-hydrazine product (3a-k) in excellent yields (83-91%).[1]

In Vitro Antitrypanosomal Activity Assay

The in vitro growth inhibitory effects of the synthesized compounds were determined against the epimastigote forms of Trypanosoma cruzi. While the specific strain and detailed culture conditions are not fully elaborated in the provided snippets, a general protocol for such assays involves:

-

Parasite Culture: Epimastigotes of T. cruzi are cultured in a suitable liquid medium (e.g., LIT medium) supplemented with fetal bovine serum at a constant temperature (e.g., 28°C).

-

Compound Preparation: The test compounds are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create stock solutions. Serial dilutions are then prepared to achieve the desired final concentrations for the assay.

-

Assay Execution: Parasites are seeded in microtiter plates at a specific density. The test compounds at various concentrations are added to the wells. A positive control (e.g., nifurtimox) and a negative control (vehicle) are included.

-

Incubation: The plates are incubated for a defined period (e.g., 72 hours) under appropriate conditions.

-

Growth Inhibition Measurement: Parasite growth is assessed using a suitable method, such as direct counting with a hemocytometer, or more commonly, using a colorimetric or fluorometric viability assay (e.g., resazurin-based assays).

-

IC50 Determination: The 50% inhibitory concentration (IC50) is calculated by plotting the percentage of growth inhibition against the compound concentration and fitting the data to a dose-response curve.

Mechanistic Studies: Nitric Oxide (NO) Donor Activity

Mechanistic investigations revealed that the 2-arylquinazolin-4-hydrazines may act as nitric oxide (NO) donors.[1] The generation of NO from axenic parasite cultures was confirmed using the Griess test.[1]

-

Parasite Treatment: Axenic cultures of T. cruzi are treated with the test compounds (e.g., 3c).

-

Supernatant Collection: After a specified incubation period, the culture supernatant is collected.

-

Griess Assay: The Griess reagent system is used to detect the presence of nitrite (a stable product of NO oxidation) in the supernatant. This typically involves a two-step diazotization reaction that results in a colored azo compound.

-

Quantification: The absorbance of the colored product is measured spectrophotometrically, and the concentration of nitrite is determined by comparison to a standard curve of sodium nitrite. An increase in nitrite concentration in the presence of the compound indicates NO release.

Visualizations

Caption: Synthetic pathway for this compound (3c).

Caption: Proposed mechanism of action via nitric oxide release.

Conclusion

This compound (compound 3c), a member of the 2-arylquinazolin-4-hydrazine class, demonstrates significant in vitro activity against Trypanosoma cruzi. Its straightforward synthesis and novel proposed mechanism of action as a nitric oxide donor highlight its potential as a lead compound for the development of new therapies for Chagas disease.[1] Further structure-activity relationship studies and in vivo efficacy evaluations are warranted to fully assess the therapeutic potential of this promising scaffold.

References

In-Depth Technical Guide: Antitrypanosomal Agent 14 (Benzothiazole Imidazoline 14a)

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a comprehensive technical overview of the chemical structure, properties, and experimental evaluation of the promising antitrypanosomal agent designated as compound 14a in the study by Perić et al. (2021), a novel 6-amidino-2-arylbenzothiazole derivative.

Chemical Structure and Properties

Antitrypanosomal agent 14a, a benzothiazole imidazoline, is characterized by a rigid, planar benzothiazole core linked to a phenyl-substituted 1,2,3-triazole moiety. The presence of the imidazoline group at the 6-position of the benzothiazole ring is a key structural feature contributing to its biological activity.

Chemical Name: 2-(1-phenyl-1H-1,2,3-triazol-4-yl)-6-(4,5-dihydro-1H-imidazol-2-yl)benzothiazole

Molecular Formula: C₁₈H₁₄N₆S

Chemical Structure:

Physicochemical and Biological Properties:

| Property | Value | Reference |

| Molecular Weight | 346.41 g/mol | Calculated |

| Antitrypanosomal Activity (IC₉₀) | Not explicitly defined for 14a; a related compound (11b) showed IC₉₀ = 0.12 µM against T. brucei | [1][2] |

| Antiproliferative Activity (IC₅₀) | 0.25 µM (against SW620 colorectal adenocarcinoma cell line) | [1][2] |

| Proposed Mechanism of Action | DNA minor groove binding and intercalation | [1][2][3] |

Experimental Protocols

Synthesis of Benzothiazole Imidazoline 14a

The synthesis of compound 14a is achieved through a condensation reaction. While the specific reaction parameters for 14a are part of a broader described methodology, a representative protocol is as follows:

Protocol:

-

Reactant Preparation: A solution of 2-amino-5-(4,5-dihydro-1H-imidazol-2-yl)benzenethiolate (1 equivalent) is prepared in glacial acetic acid.

-

Addition of Aldehyde: To the stirred solution, 1-phenyl-1H-1,2,3-triazole-4-carbaldehyde (1 equivalent) is added under a nitrogen atmosphere.

-

Reaction: The reaction mixture is heated to reflux for 2-4 hours.

-

Work-up: The mixture is then cooled and poured onto ice. The solution is made alkaline with a 20% sodium hydroxide solution to precipitate the free base.

-

Purification: The resulting precipitate (the free base of compound 14a) is filtered, washed with water, and dried.

-

Salt Formation (Optional but recommended for stability and solubility): The crude free base is suspended in ethanol, and methanesulfonic acid (1 equivalent) is added. The mixture is stirred at room temperature for 2 hours. The resulting methanesulfonate salt is collected by filtration after cooling and dried.[4]

In Vitro Antitrypanosomal Activity Assay (Trypanosoma brucei)

The antitrypanosomal activity of compound 14a can be determined using a whole-cell viability assay with Trypanosoma brucei. A common and reliable method is the AlamarBlue® assay.

Protocol:

-

Cell Culture: Trypanosoma brucei brucei bloodstream forms are cultured in HMI-9 medium supplemented with 10% fetal bovine serum at 37°C in a 5% CO₂ atmosphere.

-

Assay Preparation: In a 96-well plate, serial dilutions of compound 14a are prepared in the culture medium.

-

Cell Seeding: A suspension of T. brucei is added to each well to achieve a final density of approximately 2 x 10⁴ cells/mL.

-

Incubation: The plate is incubated for 48 hours under standard culture conditions.

-

Viability Assessment: AlamarBlue® reagent (resazurin) is added to each well, and the plate is incubated for an additional 24 hours.

-

Data Acquisition: The fluorescence is measured using a microplate reader with an excitation wavelength of 530 nm and an emission wavelength of 590 nm.

-

Data Analysis: The IC₉₀ (the concentration of the compound that inhibits parasite growth by 90%) is calculated from the dose-response curve.

DNA Binding Assays

The interaction of compound 14a with DNA is investigated through fluorescence titration and circular dichroism (CD) spectroscopy.

2.3.1. Fluorescence Titration

This method assesses the binding affinity of the compound to calf thymus DNA (ctDNA).

Protocol:

-

Solution Preparation: A solution of compound 14a is prepared in a suitable buffer (e.g., sodium cacodylate buffer, pH 7.0). The concentration of ctDNA is determined spectrophotometrically.

-

Titration: Aliquots of the ctDNA solution are incrementally added to the solution of compound 14a.

-

Fluorescence Measurement: After each addition of ctDNA, the fluorescence emission spectrum of the solution is recorded at a specific excitation wavelength.

-

Data Analysis: Changes in the fluorescence intensity upon the addition of ctDNA are used to determine the binding constant (K) by fitting the data to an appropriate binding model.

2.3.2. Circular Dichroism (CD) Spectroscopy

CD spectroscopy provides insights into the mode of binding (intercalation vs. groove binding) by observing changes in the DNA structure upon ligand binding.

Protocol:

-

Sample Preparation: Solutions of ctDNA are prepared in a suitable buffer.

-

CD Spectra Acquisition: The CD spectrum of ctDNA is recorded in the absence of the compound.

-

Titration: Compound 14a is added to the ctDNA solution at various molar ratios.

-

Spectral Measurement: The CD spectra are recorded after each addition of the compound.

-

Analysis: Changes in the characteristic CD bands of B-DNA (positive band around 275 nm and negative band around 245 nm) and the appearance of induced CD signals for the ligand are analyzed to infer the binding mode. An increase in the intensity of both bands is typically indicative of intercalation, while changes in the intensity of the positive band and the appearance of an induced CD signal in the ligand's absorption region suggest groove binding.

Mechanism of Action and Signaling

The primary mechanism of action for 6-amidino-2-arylbenzothiazoles, including compound 14a, is believed to be the direct interaction with parasitic DNA. This interaction disrupts essential cellular processes that rely on DNA integrity, such as replication and transcription, ultimately leading to parasite death. This is not a classical signaling pathway involving protein kinases or second messengers, but rather a direct inhibition of a fundamental biological process.

dot

Caption: Proposed mechanism of action for Antitrypanosomal Agent 14a.

Experimental Workflow and Logical Relationships

The development and characterization of antitrypanosomal agent 14a follow a logical progression from chemical synthesis to biological and mechanistic evaluation.

dot

Caption: Experimental workflow for the evaluation of Antitrypanosomal Agent 14a.

References

- 1. Circular dichroism to determine binding mode and affinity of ligand-DNA interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Identification of Compounds with Anti-Proliferative Activity against Trypanosoma brucei brucei Strain 427 by a Whole Cell Viability Based HTS Campaign | PLOS Neglected Tropical Diseases [journals.plos.org]

- 3. research-repository.griffith.edu.au [research-repository.griffith.edu.au]

- 4. Circular dichroism to determine binding mode and affinity of ligand–DNA interactions | Springer Nature Experiments [experiments.springernature.com]

A Technical Guide to the Synthesis of N-Benzyl-2-(naphthalen-2-yl)acetamide: A Potential Antitrypanosomal Agent

For Researchers, Scientists, and Drug Development Professionals

Introduction

The global burden of trypanosomiasis, including both Human African Trypanosomiasis (HAT) and Chagas disease, necessitates the urgent development of novel, effective, and safer chemotherapeutic agents. Current treatments are often hampered by toxicity and emerging drug resistance. The acetamide scaffold is a versatile pharmacophore present in a wide array of biologically active compounds, including those with demonstrated antiparasitic properties. This guide provides a comprehensive overview of a proposed synthetic pathway for N-benzyl-2-(naphthalen-2-yl)acetamide, a compound representative of a class of molecules with potential as antitrypanosomal agents. While the designation "Antitrypanosomal agent 14" is not universally unique, this document focuses on a specific, synthetically accessible molecule within this broader class, providing detailed experimental protocols, data presentation, and workflow visualizations to aid researchers in the field of medicinal chemistry and drug discovery.

Proposed Synthesis Pathway

The synthesis of N-benzyl-2-(naphthalen-2-yl)acetamide can be efficiently achieved through the coupling of 2-naphthaleneacetic acid and benzylamine. This amide bond formation is a cornerstone of organic synthesis and can be accomplished via several methods. The most common and reliable approach involves the activation of the carboxylic acid, facilitating nucleophilic attack by the amine. Here, we detail a method utilizing 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and 1-Hydroxybenzotriazole (HOBt) as coupling agents, a standard procedure known for its high yields and mild reaction conditions.

Retrosynthetic Analysis:

The target molecule, N-benzyl-2-(naphthalen-2-yl)acetamide, can be disconnected at the amide bond, leading to two readily available starting materials: 2-naphthaleneacetic acid and benzylamine.

Caption: Retrosynthetic analysis of N-benzyl-2-(naphthalen-2-yl)acetamide.

Experimental Protocol

The following protocol is a detailed methodology for the synthesis of N-benzyl-2-(naphthalen-2-yl)acetamide using EDCI/HOBt coupling. This procedure is adapted from established methods for the synthesis of similar N-benzyl-substituted acetamide derivatives.[1]

Materials:

-

2-Naphthaleneacetic acid

-

Benzylamine

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)

-

1-Hydroxybenzotriazole (HOBt)

-

Acetonitrile (CH₃CN), dry

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Ethyl acetate (EtOAc)

-

Magnesium sulfate (MgSO₄), anhydrous

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Reaction Setup: To a solution of 2-naphthaleneacetic acid (1.0 eq) in dry acetonitrile (10 mL per mmol of carboxylic acid) in a round-bottom flask, add HOBt (1.1 eq) and EDCI (1.1 eq).

-

Activation: Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

-

Amine Addition: Add benzylamine (1.0 eq) to the reaction mixture.

-

Reaction: Stir the mixture at room temperature for 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up:

-

Remove the acetonitrile under reduced pressure.

-

Dissolve the residue in ethyl acetate.

-

Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2 x 20 mL) and brine (1 x 20 mL).

-

Dry the organic layer over anhydrous MgSO₄.

-

-

Purification: Filter the drying agent and concentrate the organic solvent under reduced pressure to yield the crude product. The crude product can be further purified by recrystallization or column chromatography on silica gel.

Data Presentation

The following tables summarize the quantitative data for the proposed synthesis.

Table 1: Reactant Quantities and Properties

| Reactant | Molecular Weight ( g/mol ) | Moles (mmol) | Equivalents | Amount (g) |

| 2-Naphthaleneacetic acid | 186.21 | 1.0 | 1.0 | 0.186 |

| Benzylamine | 107.15 | 1.0 | 1.0 | 0.107 |

| EDCI | 191.70 | 1.1 | 1.1 | 0.211 |

| HOBt | 135.12 | 1.1 | 1.1 | 0.149 |

Table 2: Reaction Conditions and Expected Outcome

| Parameter | Value |

| Solvent | Dry Acetonitrile |

| Temperature | Room Temperature |

| Reaction Time | 24 hours |

| Expected Yield | 85-95% (based on similar reactions) |

| Product M.W. | 275.35 g/mol |

Mandatory Visualization

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of N-benzyl-2-(naphthalen-2-yl)acetamide.

Hypothetical Target Pathway

Many antitrypanosomal agents function by disrupting key metabolic or signaling pathways within the parasite. The following diagram illustrates a hypothetical signaling cascade that could be a target for an acetamide-based inhibitor.

Caption: Hypothetical signaling pathway inhibited by a potential antitrypanosomal agent.

Conclusion

This technical guide outlines a robust and reproducible synthetic route to N-benzyl-2-(naphthalen-2-yl)acetamide, a representative of a class of compounds with potential for development as novel antitrypanosomal agents. The detailed experimental protocol, coupled with structured data and clear visualizations, provides a solid foundation for researchers to synthesize this and related molecules for further biological evaluation. The exploration of such novel chemical entities is a critical step in the ongoing search for more effective and less toxic treatments for trypanosomal infections.

References

Elucidating the Mechanisms of Action of Antitrypanosomal Agents: A Technical Guide

Introduction

The global search for effective and safe therapeutic agents against trypanosomiasis, a group of neglected tropical diseases caused by protozoan parasites of the genus Trypanosoma, remains a significant challenge in medicinal chemistry and drug development. While the specific compound "Antitrypanosomal agent 14" is not uniquely identified in the current body of scientific literature, this guide provides an in-depth technical overview of the established and emerging mechanisms of action for various antitrypanosomal agents. This document is intended for researchers, scientists, and drug development professionals, offering a summary of quantitative data, detailed experimental protocols, and visual representations of key biological pathways.

The development of new chemotherapies is a priority due to the limitations of existing drugs, which are often plagued by high toxicity, poor efficacy, undesirable routes of administration, and increasing drug resistance.[1] The primary causative agents of human trypanosomiasis are Trypanosoma brucei (causing Human African Trypanosomiasis or sleeping sickness) and Trypanosoma cruzi (causing Chagas disease).[1] This guide will delve into the molecular strategies employed by various compounds to combat these parasites.

Key Mechanisms of Action of Antitrypanosomal Agents

Antitrypanosomal drug action can be broadly categorized into several key mechanisms, including inhibition of essential enzymes, disruption of parasite-specific metabolic pathways, and interference with cellular processes like DNA replication and protein synthesis.

Enzyme Inhibition

A rational approach to antitrypanosomal drug design involves the specific targeting of enzymes that are essential for the parasite's survival.[2]

-

Ornithine Decarboxylase (ODC): This enzyme is a well-validated drug target in T. brucei. Eflornithine, a drug used to treat HAT, is a suicide inhibitor of ODC.[3] The selectivity of eflornithine is thought to stem from the faster turnover of the human ODC enzyme compared to the parasite's enzyme.[3]

-

Sterol 14α-demethylase (CYP51): This cytochrome P450 enzyme is crucial for the biosynthesis of sterols required for parasite membrane integrity. Azole derivatives that inhibit CYP51 have shown potent anti-trypanosomal activity and are being investigated as potential therapies.[2][4] The inhibition of this enzyme disrupts the parasite's ability to produce essential ergosterol-like sterols.[2][5]

-

N-myristoyltransferase (NMT): This enzyme is essential for the myristoylation of proteins, a key process for their proper function and localization. The inhibitor DDD85646 has been identified as a potent antitrypanosomal agent that targets NMT.[6]

-

Trypanosome Alternative Oxidase (TAO): TAO is a critical component of the parasite's respiratory chain and is absent in mammals, making it an attractive drug target. Inhibition of TAO disrupts the parasite's energy metabolism, leading to cell death.[7]

Prodrug Activation

Several successful antitrypanosomal agents are prodrugs that require activation by parasite-specific enzymes.

-

Nitroreduction: Nifurtimox and benznidazole, used for treating Chagas disease, are nitro-heterocyclic compounds.[8][9] These are activated by a mitochondrial type 1 nitroreductase (NTR) in the parasite to generate toxic metabolites that damage the parasite's DNA and other macromolecules.[8][10][11] Fexinidazole is another prodrug activated by a nitroreductase.[3]

Disruption of Mitochondrial Function

The mitochondrion of trypanosomes is a crucial organelle for energy metabolism and a target for several drugs.

-

Mitochondrial Membrane Potential: Pentamidine is known to accumulate in the mitochondria and cause a collapse of the mitochondrial membrane potential.[10] Nifurtimox also disrupts the mitochondrial membrane potential.[10]

Interference with DNA and RNA Processes

-

DNA Binding: Diamidines, such as pentamidine, are known to bind to the minor groove of DNA, particularly at AT-rich sequences, which can interfere with DNA replication and transcription.[11]

-

Replication Protein A (RPA) Inhibition: A small molecule inhibitor, JC-229, has been identified that selectively blocks the DNA-binding activity of T. brucei replication protein A1 (RPA1). This leads to the inhibition of DNA replication and the accumulation of DNA damage.[12]

Quantitative Data on Antitrypanosomal Agents

The following tables summarize the in vitro activities of various antitrypanosomal compounds against different Trypanosoma species and their cytotoxicity against mammalian cells.

Table 1: In Vitro Activity of Novel Tetracyclic Iridoids from Morinda lucida [13]

| Compound | IC50 against T. b. brucei (μM) |

| Molucidin | 1.27 |

| ML-2-3 | 3.75 |

| ML-F52 | 0.43 |

Table 2: In Vitro Activity of 2-Arylquinazolin-4-hydrazines [14]

| Compound | Anti-epimastigote IC50 (T. cruzi) (μM) | Anti-amastigote IC50 (L. braziliensis) (μM) |

| 3b | 17.95 | 8.96 |

| 3c | 11.48 | 7.41 |

| 3d | 14.32 | 12.67 |

| 3e | 17.99 | 13.99 |

Experimental Protocols

The elucidation of the mechanism of action of antitrypanosomal agents relies on a variety of in vitro and in vivo experimental techniques.

Protocol 1: In Vitro Antitrypanosomal Activity Assay

This protocol is adapted from a study on extracts of Anogeissus leiocarpa.[7]

-

Parasite Preparation: Blood from a highly parasitemic mouse is collected and diluted with physiological saline to a concentration of 2-3 trypanosomes per microscopic field.

-

Assay Setup: In a 96-well microtiter plate, serial dilutions of the test compound are prepared in a suitable buffer (e.g., phosphate-buffered saline with glucose).

-

Incubation: An equal volume of the diluted parasitemic blood is added to each well. Positive (diminazene aceturate), negative (buffer only), and untreated (parasites in buffer) controls are included.

-

Evaluation: The plate is incubated at 25°C, and parasite motility is observed under a microscope at regular intervals (e.g., every hour for 6 hours).

-

Data Analysis: The concentration of the compound that inhibits parasite motility by 50% (IC50) is determined.

Protocol 2: Western Blot for Protein Expression Analysis

This protocol is based on the investigation of the effect of tetracyclic iridoids on PFR-2 protein expression in T. brucei.[13]

-

Treatment and Lysis: T. brucei bloodstream forms are treated with the test compound for a specified time. The cells are then harvested, washed, and lysed in a suitable lysis buffer containing protease inhibitors.

-

Protein Quantification: The total protein concentration in the cell lysates is determined using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a nitrocellulose or PVDF membrane.

-

Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for the target protein (e.g., anti-PFR-2). After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

-

Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system. The intensity of the bands is quantified to determine changes in protein expression levels.

Visualizing Molecular Pathways and Workflows

Graphviz diagrams are provided to illustrate key concepts related to the mechanism of action of antitrypanosomal agents.

Caption: Activation pathway of nitro-prodrugs in trypanosomes.

Caption: Mechanism of action of CYP51 inhibitors in trypanosomes.

Caption: General workflow for antitrypanosomal drug discovery and mechanism elucidation.

References

- 1. Antitrypanosomal secondary metabolites from medicinal plants: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Sterol 14α-demethylase as a potential target for antitrypanosomal therapy: enzyme inhibition and parasite cell growth - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antitrypanosomatid drug discovery: an ongoing challenge and a continuing need - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antitrypanosomal Activity of Sterol 14α-Demethylase (CYP51) Inhibitors VNI and VFV in the Swiss Mouse Models of Chagas Disease Induced by the Trypanosoma cruzi Y Strain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Metabolic flexibility in Trypanosoma cruzi amastigotes: Implications for persistence and drug sensitivity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. journals.asm.org [journals.asm.org]

- 7. Antitrypanosomal properties of Anogeissus leiocarpa extracts and their inhibitory effect on trypanosome alternative oxidase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. journals.plos.org [journals.plos.org]

- 9. Synthesis and Anti-Trypanosoma cruzi Biological Evaluation of Novel 2-Nitropyrrole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Insights into antitrypanosomal drug mode-of-action from cytology-based profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Identification of a small-molecule inhibitor that selectively blocks DNA-binding by Trypanosoma brucei replication protein A1 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Antitrypanosomal Activities and Mechanisms of Action of Novel Tetracyclic Iridoids from Morinda lucida Benth - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis and Antitrypanosomal and Mechanistic Studies of a Series of 2-Arylquinazolin-4-hydrazines: A Hydrazine Moiety as a Selective, Safe, and Specific Pharmacophore to Design Antitrypanosomal Agents Targeting NO Release - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the In Vitro Activity of Various Compounds Designated as "Antitrypanosomal Agent 14"

This technical guide provides a comprehensive overview of the in vitro activity of several distinct chemical entities that have been referred to as "Antitrypanosomal agent 14" or a similar designation in various scientific publications. The information is intended for researchers, scientists, and drug development professionals working in the field of trypanosomiasis. This document collates and presents quantitative data, experimental methodologies, and mechanistic insights for each compound.

Benzothiazole Imidazoline 14a

A study on novel 6-amidino-2-arylbenzothiazoles reported the synthesis and evaluation of a series of compounds, including benzothiazole imidazoline 14a, for their antiproliferative and antitrypanosomal activities.[1]

Data Presentation

While the primary focus of this compound in the study was its potent anticancer effect, it was evaluated as part of a series for antitrypanosomal activity. The most potent antitrypanosomal compound in this series was identified as 11b, not 14a.[1]

| Compound | Target Organism/Cell Line | Activity Metric | Value (µM) |

| Benzothiazole Imidazoline 14a | Colorectal adenocarcinoma (SW620) | IC50 | 0.25[1] |

| Benzothiazole Imidazoline 11b | Trypanosoma brucei | IC90 | 0.12[1] |

Experimental Protocols

Antiproliferative and Antitrypanosomal Activity Assessment: The series of 6-amidinobenzothiazoles, including 14a, were evaluated in vitro against four human tumor cell lines and the protozoan parasite Trypanosoma brucei.[1] The specific details of the Trypanosoma brucei assay methodology were not detailed in the provided information.

DNA Binding Assay: To elucidate the mechanism of action, DNA binding assays were conducted. These assays indicated a non-covalent interaction of the 6-amidinobenzothiazole ligands with DNA.[1]

Mandatory Visualization

Caption: Proposed DNA interaction mechanism for 6-amidinobenzothiazoles.

1,2-Dioxane Derivative 14a

A study focused on the synthesis of antitrypanosomal 1,2-dioxane derivatives based on a natural product scaffold reported the activity of a small library of analogues, including compound 14a.[2]

Data Presentation

The core scaffold of this series, compound 6, demonstrated significant antitrypanosomal activity. The synthesized analogues, including 14a, generally showed improved potency.[2]

| Compound | Target Organism | Activity Metric | Value (µM) |

| 1,2-Dioxane Scaffold (6) | Trypanosoma brucei brucei BF427 | IC50 | 3.03[2] |

| Analogues (14-19) | Trypanosoma brucei brucei BF427 | IC50 Range | 0.2 - 3.3[2] |

| Analogue 15b | Trypanosoma brucei brucei BF427 | IC50 | 0.2[2] |

| Analogue 16a | Trypanosoma brucei brucei BF427 | IC50 | 0.24[2] |

Experimental Protocols

Antitrypanosomal Activity Screening: The synthesized peroxy ester derivatives, including compound 14a, were screened for their antitrypanosomal activities against Trypanosoma brucei brucei BF427.[2] The specific assay conditions and methodology were not detailed in the available information.

Mandatory Visualization

Caption: Synthetic and evaluation workflow for 1,2-dioxane derivatives.

1,2,3-Triazole Derivative 14

In a study on the synthesis and biological evaluation of 4-(4-nitrophenyl)-1H-1,2,3-triazole derivatives, compound 14 was synthesized as part of a larger series.[3]

Data Presentation

The most promising compound in this series was identified as compound 16, a peracetylated galactopyranosyl derivative. The specific antitrypanosomal activity of compound 14 was not reported in the provided information.

| Compound | Target Organism | Activity Metric | Value (µM) | Cytotoxicity (CC50 in mammalian cells) |

| Compound 16 | T. cruzi | IC50 | 6 ± 1[3] | No observed cytotoxicity[3] |

| Compound 22 | T. cruzi | IC50 | 4.17[3] | 5.06 µM (MRC-5 cells)[3] |

Experimental Protocols

Synthesis: Compound 14 was synthesized via the condensation of a methylene-azide comprising a methyl ester with 1-ethynyl-4-nitrobenzene under a Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.[3]

Antitrypanosomal Screening: The synthesized compounds were screened against the Tulahuen strain of Trypanosoma cruzi trypomastigotes using a photometric method.[3]

Mandatory Visualization

Caption: Synthetic pathway for 1,2,3-triazole derivative 14.

Bis(bibenzyl) Compound 14

A study investigating the in vitro antitrypanosomal activity of bis(bibenzyl) compounds evaluated a compound designated as 14.[4]

Data Presentation

Compound 14 demonstrated weak activity compared to other compounds in the study.

| Compound | Target Organism | Activity Metric | Value (µg/mL) | Selectivity Index (SI) |

| Compound 14 | Trypanosoma brucei brucei | IC50 | 8.4[4] | 6-7[4] |

| Marchantin A (1) | Trypanosoma brucei brucei | IC50 | 0.27[4] | - |

| Suramin | Trypanosoma brucei brucei | IC50 | ~1.62 | - |

| Eflornithine | Trypanosoma brucei brucei | IC50 | ~2.16 | - |

Experimental Protocols

In Vitro Antitrypanosomal Assay: The antitrypanosomal activities of the bis(bibenzyl) compounds were determined in vitro. The context of the study suggests the use of Trypanosoma brucei brucei strain GUTat 3.1.[4]

Cytotoxicity Assay: The in vitro cytotoxicity of the compounds was assessed using MRC-5 human cells to determine the selectivity index.[4]

Mandatory Visualization

Caption: SAR observation for bis(bibenzyl) compound 14.

Arylpyrrole-based Chalcone 14

A series of arylpyrrole-based chalcone derivatives were synthesized and evaluated for their in vitro anti-trypanosomal activity, including a compound designated as 14.[5]

Data Presentation

While the specific IC50 for compound 14 was not provided, the study identified other compounds in the series as more active candidates. All synthesized compounds showed low cytotoxicity.

| Compound | Target Organism | Activity Metric | Value (µM) | HeLa Cell Viability at 20 µM (%) |

| Compound 10e | T. b. brucei 427 | IC50 | 4.09[5] | >80[5] |

| Compound 10h | T. b. brucei 427 | IC50 | 5.11[5] | >80[5] |

| All Compounds (10a-l, including 14) | HeLa cells | - | - | >80[5] |

Experimental Protocols

In Vitro Antitrypanosomal Assay: Trypanosoma brucei brucei 427 trypomastigotes were cultured in Iscove's Modified Dulbecco's Medium (IMDM) supplemented with 10% fetal calf serum and other necessary components. The parasites were incubated with serial dilutions of the test compounds in 96-well plates for 24 hours at 37°C in a 5% CO2 incubator. Parasite viability was determined by adding a resazurin-based toxicology reagent.[5]

Cytotoxicity Assay: The cytotoxicity of all synthesized compounds was evaluated against a human cervix adenocarcinoma (HeLa) cell line at a single concentration of 20 µM. Cell viability relative to untreated cells was assessed using resazurin.[5]

Mandatory Visualization

Caption: Experimental workflow for arylpyrrole-based chalcones.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Synthesis of antitrypanosomal 1,2-dioxane derivatives based on a natural product scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Biological Evaluation of 4‑(4-Nitrophenyl)‑1H‑1,2,3-triazole Derivatives as Antitrypanosomal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis, Structure and In Vitro Anti-Trypanosomal Activity of Non-Toxic Arylpyrrole-Based Chalcone Derivatives | MDPI [mdpi.com]

Technical Guide: Sterol 14α-Demethylase (CYP51) Inhibitors as Potent Antitrypanosomal Agents Against Trypanosoma cruzi

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This technical guide provides an in-depth overview of a significant class of antitrypanosomal agents that target sterol 14α-demethylase (CYP51) in Trypanosoma cruzi, the causative agent of Chagas disease. While a specific "Antitrypanosomal agent 14" is not a recognized designation, this document focuses on potent and well-characterized inhibitors of the CYP51 enzyme, a key component in the parasite's sterol biosynthesis pathway. The guide will use the exemplary compounds VNI and its derivative VFV to illustrate the therapeutic potential, mechanism of action, and evaluation methodologies for this class of agents.

Introduction to Trypanosoma cruzi and the Need for Novel Therapeutics

Chagas disease, a neglected tropical disease caused by the protozoan parasite Trypanosoma cruzi, affects millions globally.[1] The current treatments, benznidazole and nifurtimox, have significant limitations, including variable efficacy, especially in the chronic phase of the disease, and severe side effects.[1][2][3] This underscores the urgent need for new, safer, and more effective antitrypanosomal drugs. One of the most promising therapeutic targets in T. cruzi is the sterol biosynthesis pathway, which is essential for the parasite's membrane integrity and survival.[4][5]

The Role of Sterol 14α-Demethylase (CYP51) in Trypanosoma cruzi

T. cruzi has an essential requirement for endogenous sterols, as it is unable to efficiently scavenge cholesterol from the host.[4] The sterol biosynthesis pathway in T. cruzi involves the enzyme sterol 14α-demethylase (CYP51), a cytochrome P450 enzyme that catalyzes the oxidative removal of the 14α-methyl group from sterol precursors like lanosterol or eburicol.[4][6] Inhibition of CYP51 disrupts the production of essential sterols, leading to the accumulation of toxic sterol intermediates and ultimately parasite death.[7] This makes CYP51 a prime target for the development of antitrypanosomal drugs.[2][3][6][8]

Featured CYP51 Inhibitors: VNI and VFV

This guide focuses on two potent and selective inhibitors of T. cruzi CYP51:

-

VNI: N-[(1R)-1-(2,4-dichlorophenyl)-2-imidazol-1-yl-ethyl]-4-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide. VNI is a highly selective inhibitor of trypanosomal CYP51 with demonstrated efficacy in both acute and chronic murine models of Chagas disease.[2][9] It is noted for its low toxicity and favorable pharmacokinetic profile.[2]

-

VFV: (R)-N-(1-(3,4′-difluorobiphenyl-4-yl)-2-(1H-imidazol-1-yl)ethyl)-4-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide. VFV is a derivative of VNI, designed based on the structure of CYP51 to have a broader spectrum of activity.[10] It has shown even greater potency than VNI in some experimental models.[2][3]

Quantitative Data on VNI and VFV Activity

The following tables summarize the in vitro and in vivo efficacy of VNI and VFV against Trypanosoma cruzi.

Table 1: In Vitro Activity of VNI and VFV Against T. cruzi

| Compound | Assay Type | T. cruzi Stage | Metric | Value | Reference |

| VNI | Infected Cardiomyocytes | Amastigotes | EC50 | 1.3 nM | [9] |

| VFV | Infected Cardiomyocytes | Amastigotes | EC50 | 0.8 nM | [10] |

| Posaconazole | Infected Cardiomyocytes | Amastigotes | EC50 | 5.0 nM | [9] |

Table 2: In Vivo Efficacy of VNI and VFV in Murine Models of Chagas Disease

| Compound | Mouse Model | T. cruzi Strain | Treatment Regimen | Efficacy | Reference |

| VNI | Acute | Tulahuen | 25 mg/kg, oral, 30 days | 100% cure rate, 100% survival | [9] |

| VNI | Chronic | Tulahuen | 25 mg/kg, oral, 30 days | 100% cure rate, 100% survival | [9] |

| VNI | Acute | Y | 25 mg/kg, oral | 91-100% peak parasitemia reduction | [2][3] |

| VFV | Acute | Y | 25 mg/kg, oral | >99.7% peak parasitemia reduction | [2][3] |

| VFV | Acute | Tulahuen | 25 mg/kg, oral, 30 days | 100% cure rate, 100% survival | [10] |

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the targeted biological pathway and a general workflow for the evaluation of CYP51 inhibitors.

Caption: Inhibition of the T. cruzi sterol biosynthesis pathway by VNI/VFV.

Caption: General experimental workflow for evaluating CYP51 inhibitors.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of CYP51 inhibitors against T. cruzi.

6.1. In Vitro Anti-Amastigote Assay

This assay evaluates the efficacy of compounds against the intracellular replicative form of T. cruzi.

-

Cell Culture: Cardiomyocytes or other suitable host cells (e.g., L929 fibroblasts) are seeded in 96-well plates and cultured to form a monolayer.

-

Infection: The host cell monolayers are infected with bloodstream trypomastigotes (e.g., from the Tulahuen strain expressing a reporter gene like green fluorescent protein) at a specified multiplicity of infection. After an incubation period (e.g., 24 hours) to allow for invasion and transformation into amastigotes, extracellular parasites are washed away.

-

Compound Treatment: The infected cells are then treated with serial dilutions of the test compounds (e.g., VNI, VFV) or a vehicle control (DMSO).

-

Incubation: The plates are incubated for a period that allows for parasite multiplication (e.g., 72 hours).

-

Quantification: The parasite load is quantified. If using a reporter strain, fluorescence or luminescence can be measured. Alternatively, cells can be fixed, stained (e.g., with Giemsa), and the number of amastigotes per cell is counted microscopically.

-

Data Analysis: The 50% effective concentration (EC50), the concentration of the compound that inhibits parasite growth by 50%, is calculated from dose-response curves.

6.2. Recombinant T. cruzi CYP51 Inhibition Assay

This assay directly measures the inhibitory effect of compounds on the target enzyme.

-

Enzyme and Substrate Preparation: Recombinant T. cruzi CYP51 is expressed and purified. A fluorescent substrate analog (e.g., BOMCC) is used.

-

Reaction Mixture: The assay is typically performed in a 96- or 384-well plate format. The reaction mixture contains the recombinant CYP51, a reducing system (NADPH reductase), and the test compound at various concentrations.

-

Reaction Initiation and Incubation: The reaction is initiated by the addition of the fluorescent substrate. The mixture is incubated for a set period (e.g., 60 minutes) at a controlled temperature.

-

Signal Detection: The reaction is stopped, and the fluorescence of the product is measured using a plate reader.

-

Data Analysis: The 50% inhibitory concentration (IC50) is determined by plotting the percentage of enzyme inhibition against the compound concentration.

6.3. In Vivo Efficacy in a Murine Model of Acute Chagas Disease

This protocol assesses the ability of a compound to control parasitemia and prevent mortality in an acute infection model.

-

Animals and Infection: Swiss or BALB/c mice are infected intraperitoneally with a lethal dose of bloodstream trypomastigotes (e.g., 1 x 10^5 organisms of the Y or Tulahuen strain).

-

Treatment: Treatment is initiated shortly after infection (e.g., 24 hours post-infection). The test compound (e.g., VNI or VFV) is administered orally, typically twice daily, at a specified dose (e.g., 25 mg/kg) for a defined period (e.g., 30 days). A control group receives the vehicle only.

-

Monitoring:

-

Parasitemia: Blood is collected from the tail vein at regular intervals, and the number of parasites is counted using a Neubauer chamber to monitor the level of infection.

-

Survival: The survival of the mice in each group is recorded daily.

-

-

Cure Assessment: After the treatment period, parasitological cure can be assessed by methods such as quantitative PCR on blood and tissue samples to detect any remaining parasite DNA. Relapse of parasitemia after immunosuppression can also be evaluated.

Conclusion

Inhibitors of sterol 14α-demethylase (CYP51) represent a highly promising class of antitrypanosomal agents for the treatment of Chagas disease. Compounds like VNI and VFV have demonstrated potent activity against T. cruzi in both in vitro and in vivo models, validating CYP51 as a key therapeutic target. The experimental protocols and workflows outlined in this guide provide a framework for the continued discovery and development of new CYP51 inhibitors with improved efficacy and safety profiles, offering hope for more effective treatments for this debilitating disease.

References

- 1. dovepress.com [dovepress.com]

- 2. Antitrypanosomal Activity of Sterol 14α-Demethylase (CYP51) Inhibitors VNI and VFV in the Swiss Mouse Models of Chagas Disease Induced by the Trypanosoma cruzi Y Strain - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.asm.org [journals.asm.org]

- 4. Development of a Fluorescence-based Trypanosoma cruzi CYP51 Inhibition Assay for Effective Compound Triaging in Drug Discovery Programmes for Chagas Disease | PLOS Neglected Tropical Diseases [journals.plos.org]

- 5. Development of Trypanosoma cruzi in vitro assays to identify compounds suitable for progression in Chagas’ disease drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Targeting Trypanosoma cruzi Sterol 14α-Demethylase (CYP51) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structural Characterization of CYP51 from Trypanosoma cruzi and Trypanosoma brucei Bound to the Antifungal Drugs Posaconazole and Fluconazole | PLOS Neglected Tropical Diseases [journals.plos.org]

- 8. Targeting Trypanosoma cruzi sterol 14α-demethylase (CYP51) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. VNI Cures Acute and Chronic Experimental Chagas Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. VFV as a New Effective CYP51 Structure-Derived Drug Candidate for Chagas Disease and Visceral Leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on Antitrypanosomal Agent 14

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: "Antitrypanosomal agent 14" is a designation used here for illustrative purposes, based on the publicly available data for the novel tetracyclic iridoid ML-F52, isolated from Morinda lucida. This document serves as a comprehensive guide to its biological activity, mechanism of action, and the experimental protocols used for its evaluation against Trypanosoma brucei.

Executive Summary

Human African Trypanosomiasis (HAT), or sleeping sickness, remains a significant public health challenge in sub-Saharan Africa. The limitations of current therapies, including toxicity and emerging resistance, necessitate the discovery of novel antitrypanosomal agents. This guide provides a detailed overview of this compound (herein referred to as "Agent 14"), a potent compound with significant activity against the bloodstream form of Trypanosoma brucei. This document outlines the agent's quantitative biological data, the detailed experimental protocols for its evaluation, and its proposed mechanism of action.

Biological Activity and Cytotoxicity

Agent 14 demonstrates potent in vitro activity against the GUTat 3.1 strain of T. brucei brucei. Its efficacy is coupled with moderate cytotoxicity against mammalian cell lines, indicating a need for further optimization to improve its selectivity index.

Table 1: In Vitro Activity and Cytotoxicity of Agent 14

| Parameter | Organism/Cell Line | Value (µM) | Reference |

|---|---|---|---|

| IC₅₀ | Trypanosoma brucei brucei (GUTat 3.1) | 0.43 | [1] |

| CC₅₀ | Human Embryonic Kidney (HEK293) | 4.74 | [1] |

| CC₅₀ | Human Hepatocellular Carcinoma (HepG2) | 14.24 | [1] |

| CC₅₀ | Mouse Macrophage (RAW264.7) | 9.58 |[1] |

IC₅₀ (50% inhibitory concentration) is the concentration of the agent that inhibits 50% of parasite growth. CC₅₀ (50% cytotoxic concentration) is the concentration that kills 50% of mammalian cells.

Experimental Protocols

The following sections detail the methodologies employed to characterize the efficacy and mechanism of action of Agent 14.

This protocol determines the IC₅₀ value of Agent 14 against bloodstream forms of T. brucei brucei.

-

Parasite Culture: The GUTat 3.1 strain of T. brucei brucei is cultured in HMI-9 medium supplemented with 10% fetal bovine serum at 37°C in a 5% CO₂ atmosphere.[1]

-

Assay Setup:

-

Parasites are seeded in a 96-well plate at a density of 3 x 10⁵ parasites/mL.

-

Agent 14 is serially diluted and added to the wells. A no-drug control is included.

-

The plates are incubated for 48 hours.

-

-

Quantification: Parasite viability is determined using a resazurin-based assay (e.g., Alamar blue). Fluorescence is measured to quantify the number of viable parasites.

-

Data Analysis: The IC₅₀ value is calculated from the dose-response curve generated from the fluorescence readings.

This protocol assesses the toxicity of Agent 14 against various mammalian cell lines.

-

Cell Culture: HEK293, HepG2, and RAW264.7 cells are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum at 37°C in a 5% CO₂ atmosphere.

-

Assay Setup:

-

Cells are seeded in a 96-well plate and allowed to adhere overnight.

-

Agent 14 is serially diluted and added to the wells.

-

The plates are incubated for 48 hours.

-

-

Quantification: Cell viability is assessed using an MTT or resazurin-based assay.

-

Data Analysis: The CC₅₀ value is determined by plotting cell viability against the logarithm of the compound concentration.

This protocol investigates the effect of Agent 14 on the cell cycle of T. brucei.

-

Treatment: Parasites are treated with Agent 14 at its IC₅₀ concentration for 24 hours.

-

Fixation and Staining:

-

Parasites are harvested, washed with PBS, and fixed in 70% ethanol.

-

Fixed cells are stained with a DNA intercalating dye, such as propidium iodide (PI), in the presence of RNase.

-

-

Flow Cytometry: The DNA content of the stained cells is analyzed using a flow cytometer.

-

Analysis: The distribution of cells in different phases of the cell cycle (G1, S, G2/M) is quantified to identify any cell cycle arrest. Agent 14 has been shown to cause alterations in the cell cycle.[1]

Visualizations: Workflows and Pathways

The following diagram illustrates the screening cascade for evaluating the potential of new antitrypanosomal compounds.

Caption: Workflow for antitrypanosomal drug discovery.

Agent 14 is hypothesized to induce an apoptosis-like cell death cascade in T. brucei, preceded by specific molecular and cellular events.

References

Initial Screening Results of Novel Antitrypanosomal Agents: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial screening results for a series of promising antitrypanosomal agents. The document details the in vitro efficacy and cytotoxicity of these compounds, outlines the experimental protocols utilized for their evaluation, and visualizes key experimental workflows and potential mechanisms of action. This information is intended to serve as a foundational resource for researchers and professionals engaged in the discovery and development of new therapeutics for trypanosomal infections.

Quantitative Data Summary

The following tables summarize the in vitro antitrypanosomal activity and cytotoxicity of several lead compounds identified during initial screening phases.

Table 1: In Vitro Antitrypanosomal Activity

| Compound ID | Target Organism | IC50 (µM) | Reference |

| Molucidin | Trypanosoma brucei | 1.27 | [1] |

| ML-2-3 | Trypanosoma brucei | 3.75 | [1] |

| ML-F52 | Trypanosoma brucei | 0.43 | [1] |

| Ursolic Acid | Trypanosoma brucei | 15.37 | [1] |

| Oleanolic Acid | Trypanosoma brucei | 13.68 | [1] |

| Compound 7 | Trypanosoma cruzi (amastigotes) | 4.2 | [2] |

| Benznidazole | Trypanosoma cruzi (amastigotes) | 5.5 | [2] |

| Triazole 1d | Trypanosoma cruzi (trypomastigotes) | 0.21 | [3] |

| Triazole 1f | Trypanosoma cruzi (trypomastigotes) | 1.23 | [3] |

| Triazole 1g | Trypanosoma cruzi (trypomastigotes) | 2.28 | [3] |

| 2-Styrylquinoline 3a | Trypanosoma cruzi | 14.4 | [4] |

| 2-Styrylquinoline 3c | Trypanosoma cruzi | 4.6 µg/mL | [4] |

Table 2: Cytotoxicity and Selectivity Index

| Compound ID | Cell Line | CC50 (µM) | Selectivity Index (SI) | Reference |

| Molucidin | Various | 4.74 - 14.24 | <10 | [1] |

| ML-2-3 | Various | >50 | >10 | [1] |

| ML-F52 | Various | 4.74 - 14.24 | >10 | [1] |

| Compound 7 | NCTC clone L929 | >200 | >47.6 | [2] |

| Triazole 1d | VERO | >500 | >2380 | [3] |

| Triazole 1f | VERO | >500 | >406 | [3] |

| Triazole 1g | VERO | >500 | >219 | [3] |

| 2-Styrylquinoline 3a | U-937 | 5.9 µg/mL | - | [4] |

| 2-Styrylquinoline 3c | U-937 | 12.5 µg/mL | - | [4] |

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

2.1. In Vitro Antitrypanosomal Activity Assay

This protocol outlines a common method for assessing the in vitro efficacy of compounds against bloodstream forms of Trypanosoma brucei.

-

Parasite Culture: Trypanosoma brucei bloodstream forms are cultured in a suitable medium (e.g., IMDM) supplemented with 10% fetal bovine serum, at 37°C in a 5% CO₂ atmosphere.[5]

-

Assay Setup:

-

A culture of T. brucei in the exponential growth phase is diluted to a final density of 5 x 10³ parasites/mL.[5]

-

The test compounds are serially diluted in the culture medium.

-

In a 96-well microplate, 196 µL of the parasite suspension is added to each well.

-

4 µL of each compound dilution is added to the respective wells in duplicate. The final concentration of DMSO should not exceed 0.5%.[5]

-

Control wells containing parasites with medium and DMSO (negative control) and a known antitrypanosomal drug (positive control) are included.

-

-

Incubation: The plates are incubated for 48 hours at 37°C in a 5% CO₂ incubator.[5]

-

Viability Assessment (Alamar Blue Assay):

-

Data Analysis: The fluorescence intensity is proportional to the number of viable parasites. The IC₅₀ value, the concentration of the compound that inhibits parasite growth by 50%, is calculated using a dose-response curve.

2.2. Cytotoxicity Assay (MTT Assay)

This protocol describes the determination of compound cytotoxicity against a mammalian cell line (e.g., NCTC clone L929).[2]

-

Cell Culture: NCTC cells are maintained in a suitable culture medium at 37°C in a 5% CO₂ incubator.

-

Assay Setup:

-

Cells are seeded in a 96-well plate at a density of 6 x 10⁴ cells/well and incubated for 24 hours.[2]

-

The test compounds are serially diluted in the culture medium.

-

The culture medium is removed from the wells, and 100 µL of each compound dilution is added.

-

Control wells with cells and medium/DMSO are included.

-

-

Incubation: The plate is incubated for 48 hours at 37°C in a 5% CO₂ incubator.[2]

-

MTT Addition and Incubation:

-

10 µL of MTT solution (5 mg/mL in PBS) is added to each well.

-

The plate is incubated for another 4 hours.[1]

-

-

Formazan Solubilization: The medium is removed, and 100 µL of a solubilization solution (e.g., 0.04 N HCl in isopropanol) is added to dissolve the formazan crystals.[1]

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.[2]

-

Data Analysis: The CC₅₀ value, the concentration of the compound that reduces cell viability by 50%, is determined from a dose-response curve. The Selectivity Index (SI) is then calculated as the ratio of the CC₅₀ for the mammalian cells to the IC₅₀ for the trypanosomes.[1][2]

Visualizations

3.1. Experimental Workflow

The following diagram illustrates the general workflow for the initial screening of antitrypanosomal agents.

Caption: General workflow for antitrypanosomal drug screening.

3.2. Proposed Mechanism of Action for Nitroaromatic Drugs

This diagram depicts the proposed mechanism of action for nitroaromatic antitrypanosomal drugs like nifurtimox and fexinidazole.

Caption: Activation and cytotoxic effects of nitroaromatic drugs in trypanosomes.[6][7]

References

- 1. Antitrypanosomal Activities and Mechanisms of Action of Novel Tetracyclic Iridoids from Morinda lucida Benth - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of New Hits as Antitrypanosomal Agents by In Silico and In Vitro Assays Using Neolignan-Inspired Natural Products from Nectandra leucantha [mdpi.com]

- 3. Antitrypanosomal Activity of 1,2,3-Triazole-Based Hybrids Evaluated Using In Vitro Preclinical Translational Models [mdpi.com]

- 4. Synthesis and evaluation of the in vitro and in vivo antitrypanosomal activity of 2-styrylquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Screening North American plant extracts in vitro against Trypanosoma brucei for discovery of new antitrypanosomal drug leads - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Insights into antitrypanosomal drug mode-of-action from cytology-based profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Antitrypanosomal therapy for Chagas disease: A single center experience with adverse drug reactions and strategies for enhancing treatment completion - PMC [pmc.ncbi.nlm.nih.gov]

Unmasking the Parasite's Achilles' Heel: A Technical Guide to Target Identification of Novel Antitrypanosomal Agents

For Researchers, Scientists, and Drug Development Professionals

The quest for novel and effective treatments for trypanosomiasis, a group of devastating diseases caused by protozoan parasites of the genus Trypanosoma, is a global health priority. A critical step in the development of new antitrypanosomal drugs is the identification of their molecular targets within the parasite. Understanding the mechanism of action is paramount for lead optimization, predicting potential resistance mechanisms, and designing rational combination therapies. This technical guide provides an in-depth overview of contemporary strategies for antitrypanosomal agent target identification, with a focus on chemical proteomics and gain-of-function genetic screens.

Quantitative Data Summary

The following tables summarize the efficacy of various antitrypanosomal compounds discussed in this guide. These values provide a quantitative measure of their potency against Trypanosoma species.

Table 1: In Vitro Efficacy of Various Antitrypanosomal Compounds

| Compound | Trypanosoma Species | Assay Type | IC50 / EC50 (µM) | Selectivity Index (SI) | Reference |

| Molucidin | T. brucei brucei | Cell Viability | 1.27 | - | [1] |

| ML-2-3 | T. brucei brucei | Cell Viability | 3.75 | >10 | [1] |

| ML-F52 | T. brucei brucei | Cell Viability | 0.43 | >10 | [1] |

| Compound 1 | T. brucei | Cell Viability (Alamar Blue) | 7.3 | 29.5 | [2] |

| Compound 2 | T. brucei | Cell Viability (Alamar Blue) | 3.2 | 91.3 | [2] |

| Compound 3 | T. brucei | Cell Viability (Alamar Blue) | 4.5 | 69.9 | [2] |

| Neolignan 4 | T. cruzi (amastigotes) | - | 14.3 | >13.9 | [3] |

| Neolignan 7 | T. cruzi (amastigotes) | - | 4.2 | >47.6 | [3] |

| C-1 | T. brucei | - | 0.31 | - | [4] |

| C-1alk | T. brucei | - | 3.28 | - | [4] |

| Compound 16 | T. cruzi (trypomastigotes) | Photometric | 6 | >13.3 | [5] |

| Compound 16 | T. cruzi (amastigotes, LLC-MK2) | - | 0.16 | >500 | [5] |

| Compound 19 | T. cruzi (amastigotes, LLC-MK2) | - | 0.10 | >800 | [5] |

| VNI | T. cruzi | Peak Parasitemia Reduction | - | - | [6] |

| VFV | T. cruzi | Peak Parasitemia Reduction | - | - | [6] |

Note: Selectivity Index (SI) is typically calculated as the ratio of the cytotoxic concentration in a mammalian cell line to the effective concentration against the parasite.

Key Experimental Protocols for Target Identification

Target Identification using a Trypanosome Overexpression Library

This gain-of-function approach is a powerful method to directly identify the protein target of an inhibitory compound.[7] The underlying principle is that overexpressing the target protein will lead to reduced sensitivity to the drug.[7]

Experimental Workflow:

-

Library Creation: A genomic DNA library from Trypanosoma brucei is cloned into an expression vector that allows for tetracycline-inducible overexpression of protein fragments. This library is then introduced into T. brucei cells.

-

Drug Selection: The library of trypanosomes is cultured in the presence of a sub-lethal concentration of the antitrypanosomal agent being investigated.

-

Identification of Resistant Clones: Clones that exhibit resistance to the drug are selected and isolated.

-

Target Gene Identification: The integrated expression vector from the resistant clones is sequenced to identify the overexpressed protein fragment.

-

Validation: The identified protein is validated as the target through various methods, such as in vitro enzyme inhibition assays or by demonstrating that intentional overexpression of the full-length protein confers resistance.

DOT Script for Overexpression Library Workflow:

Caption: Workflow for target identification using a trypanosome overexpression library.

Chemical Proteomics for Target Deconvolution

Chemical proteomics utilizes affinity-based or activity-based probes to identify the binding partners of a small molecule within the complex proteome of the parasite.

Experimental Workflow:

-

Probe Synthesis: The antitrypanosomal agent of interest is chemically modified to include a reactive group (for covalent binding) or an affinity tag (like biotin or an alkyne for click chemistry) while preserving its biological activity.[4]

-

Lysate Preparation: Trypanosoma cells are cultured, harvested, and lysed to produce a total protein extract.

-

Probe Incubation: The cell lysate is incubated with the chemical probe, allowing it to bind to its protein targets.

-

Affinity Purification/Enrichment:

-

For biotinylated probes, streptavidin-coated beads are used to pull down the probe-protein complexes.[8]

-

For alkyne-tagged probes, a biotin-azide tag is "clicked" onto the probe-protein complex via a copper-catalyzed cycloaddition reaction, followed by streptavidin pulldown.

-

-

Mass Spectrometry Analysis: The enriched proteins are digested into peptides (typically with trypsin), and the resulting peptides are analyzed by liquid chromatography-mass spectrometry (LC-MS/MS) to identify the proteins that were bound to the probe.[4][8]

-

Data Analysis and Target Validation: Potential targets are identified by comparing the proteins pulled down by the active probe to those from control experiments (e.g., using an inactive analog of the probe or a competition experiment with the unmodified drug).

DOT Script for Chemical Proteomics Workflow:

Caption: General workflow for chemical proteomics-based target identification.

Signaling Pathways and Drug Targets in Trypanosoma

Several unique metabolic and cellular pathways in trypanosomatids are attractive targets for drug discovery due to their divergence from mammalian hosts.[9]

Ornithine Decarboxylase and Polyamine Metabolism

Ornithine decarboxylase (ODC) is a key enzyme in the synthesis of polyamines, which are essential for cell growth and proliferation. In trypanosomes, ODC is a critical enzyme for the production of trypanothione, a molecule unique to these parasites that is central to their redox homeostasis.[7][9] The drug eflornithine (DFMO) is a suicide inhibitor of ODC.[9]

DOT Script for ODC Inhibition Pathway:

Caption: Inhibition of Ornithine Decarboxylase (ODC) by Eflornithine.

N-Myristoyltransferase and Protein Modification

N-myristoyltransferase (NMT) is an essential enzyme that catalyzes the covalent attachment of myristate, a 14-carbon saturated fatty acid, to the N-terminal glycine of a subset of proteins. This modification is crucial for the function and localization of these proteins. NMT is a validated drug target in T. brucei.[7][9] The compound DDD85646 is a known inhibitor of NMT.[7][10]

DOT Script for NMT Inhibition Pathway:

Caption: Inhibition of N-Myristoyltransferase (NMT) by DDD85646.

Conclusion

The identification of drug targets is a complex but essential component of modern antitrypanosomal drug discovery. The integration of genetic approaches, such as overexpression screening, with chemical biology techniques like chemical proteomics, provides a robust platform for elucidating the mechanisms of action of novel compounds. As our understanding of the unique biology of trypanosomes deepens, so too will our ability to rationally design and develop the next generation of therapies to combat these devastating diseases.

References

- 1. Antitrypanosomal Activities and Mechanisms of Action of Novel Tetracyclic Iridoids from Morinda lucida Benth - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chemical Derivatization and Characterization of Novel Antitrypanosomals for African Trypanosomiasis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Discovery of Trypanosoma brucei inhibitors enabled by a unified synthesis of diverse sulfonyl fluorides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Antitrypanosomal Activity of Sterol 14α-Demethylase (CYP51) Inhibitors VNI and VFV in the Swiss Mouse Models of Chagas Disease Induced by the Trypanosoma cruzi Y Strain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. journals.asm.org [journals.asm.org]

- 8. Cell Surface Proteomics Provides Insight into Stage-Specific Remodeling of the Host-Parasite Interface in Trypanosoma brucei - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Antitrypanosomatid drug discovery: an ongoing challenge and a continuing need - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Drug target identification using a trypanosome overexpression library - PubMed [pubmed.ncbi.nlm.nih.gov]

The Potential of Antitrypanosomal Agent 14 and its Analogues: A Technical Guide for Drug Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Antitrypanosomal agent 14, a known inhibitor of Trypanosoma brucei (T. brucei), the causative agent of Human African Trypanosomiasis (HAT). This document summarizes its known biological activity, explores the therapeutic target, details relevant experimental protocols, and discusses the landscape of analogous compounds. The information presented herein is intended to facilitate further research and development of novel antitrypanosomal therapies.

Core Compound Profile: this compound

This compound has been identified as an inhibitor of T. brucei with a reported half-maximal effective concentration (EC50) of 0.47 μM[1][2][3]. The compound exerts its parasiticidal effect through the inhibition of the Trypanosoma brucei Glycogen Synthase Kinase-3 (TbGSK3), with a half-maximal inhibitory concentration (IC50) of 12 μM[1][2].

Quantitative Data Summary

For comparative analysis, the following table summarizes the known quantitative data for this compound and a series of relevant diaminothiazole analogues identified as potent TbGSK3 inhibitors.

| Compound | Target | IC50 (μM) | EC50 vs. T. brucei (μM) | CC50 vs. MRC-5 cells (μM) | Selectivity Index (CC50/EC50) |

| This compound | TbGSK3 | 12[1][2] | 0.47[1][2][3] | Not Reported | Not Reported |

| Diaminothiazole 8 | TbGSK3 | <0.1 | Not Reported | Not Reported | Not Reported |

| Diaminothiazole 9 | TbGSK3 | <0.1 | 0.13 | >50 | >385 |

| Diaminothiazole 10 | TbGSK3 | <0.1 | 0.7 | 4 | 5.7 |

| Diaminothiazole 22 | TbGSK3 | Not Reported | 0.3 | >50 | >167 |

Therapeutic Target: Trypanosoma brucei Glycogen Synthase Kinase-3 (TbGSK3)

Glycogen Synthase Kinase-3 (GSK3) is a serine/threonine kinase that plays a crucial role in various cellular processes. In T. brucei, the short isoform of GSK3 (TbGSK3s) has been genetically and chemically validated as an essential enzyme for parasite survival, making it a promising drug target for HAT. The ATP-binding site of TbGSK3 presents an opportunity for the development of selective inhibitors against the parasite's enzyme over its human counterparts (HsGSK3α and HsGSK3β).

Signaling Pathway Context

While the precise signaling network of TbGSK3 is not fully elucidated, it is understood to be a key regulatory kinase. In mammalian cells, GSK3 is a critical component of the PI3K/Akt/mTOR pathway, which governs cell growth, proliferation, and survival. It is hypothesized that TbGSK3 plays a similarly vital role in the parasite. Inhibition of TbGSK3 is expected to disrupt essential cellular functions, leading to parasite death.

Caption: Hypothetical signaling context of TbGSK3 in Trypanosoma brucei.

Experimental Protocols

Detailed methodologies for key assays are provided below to ensure reproducibility and facilitate further screening and characterization of antitrypanosomal compounds.

In Vitro Antitrypanosomal Activity Assay

This protocol is adapted from standard methods for determining the efficacy of compounds against bloodstream form T. brucei.

Workflow:

Caption: Workflow for the in vitro antitrypanosomal activity assay.

Detailed Steps:

-

Parasite Culture: Maintain bloodstream form T. b. brucei in a suitable medium (e.g., HMI-9) at 37°C with 5% CO₂.

-

Assay Preparation: Dilute a log-phase parasite culture to a final concentration of 5 x 10³ parasites/mL.

-

Plating: Add 196 µL of the diluted parasite suspension to each well of a 96-well microtiter plate.

-

Compound Addition: Prepare serial dilutions of the test compounds. Add 4 µL of each compound dilution to the wells in duplicate. Include a positive control (e.g., pentamidine) and a negative control (vehicle, e.g., DMSO).

-

Incubation: Incubate the plates for 48 hours at 37°C with 5% CO₂.

-

Viability Assessment: Add 20 µL of a resazurin solution (e.g., 0.49 mM) to each well.

-

Final Incubation: Incubate for an additional 24 hours.

-

Data Acquisition: Measure the fluorescence using a microplate reader with an excitation wavelength of 544 nm and an emission wavelength of 590 nm.

-

Data Analysis: Calculate the 50% effective concentration (EC50) by plotting the percentage of growth inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

TbGSK3 Enzymatic Assay

This protocol outlines a luminescence-based kinase assay to determine the inhibitory activity of compounds against TbGSK3.

Workflow:

Caption: Workflow for the TbGSK3 enzymatic assay.

Detailed Steps:

-

Reagent Preparation: Prepare a reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA), a solution of recombinant TbGSK3, a substrate peptide solution (e.g., a pre-phosphorylated peptide), and an ATP solution.

-

Reaction Setup: In a 384-well plate, add the reaction buffer, TbGSK3 enzyme, and the test compound at various concentrations.

-

Reaction Initiation: Initiate the kinase reaction by adding the substrate peptide and ATP. The final ATP concentration should be close to its Km value for TbGSK3.

-

Incubation: Incubate the plate at 30°C for a defined period (e.g., 60 minutes).

-

ADP Detection: Stop the reaction and measure the amount of ADP produced using a commercial kit such as ADP-Glo™ (Promega).

-

Add ADP-Glo™ Reagent and incubate at room temperature for 40 minutes to deplete the remaining ATP.

-

Add Kinase Detection Reagent and incubate at room temperature for 30 minutes to convert ADP to ATP and generate a luminescent signal.

-

-

Data Acquisition: Measure the luminescence using a plate reader.

-

Data Analysis: Determine the IC50 value by plotting the percentage of enzyme inhibition against the log of the compound concentration.

Mammalian Cell Cytotoxicity Assay

This protocol uses the resazurin reduction assay to assess the cytotoxicity of compounds against a mammalian cell line (e.g., MRC-5, HEK293, or HepG2).

Workflow:

Caption: Workflow for the mammalian cell cytotoxicity assay.

Detailed Steps:

-

Cell Culture: Culture the chosen mammalian cell line in the appropriate medium and conditions.

-

Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Add serial dilutions of the test compounds to the cells. Include a positive control (e.g., doxorubicin) and a negative control (vehicle).

-

Incubation: Incubate the plate for 72 hours at 37°C with 5% CO₂.

-

Viability Assessment: Add a resazurin solution to each well and incubate for 4 hours.

-

Data Acquisition: Measure the fluorescence at an excitation wavelength of 560 nm and an emission wavelength of 590 nm.

-

Data Analysis: Calculate the 50% cytotoxic concentration (CC50) from the dose-response curve.

Conclusion and Future Directions

This compound demonstrates promising activity against T. brucei through the inhibition of TbGSK3. The exploration of its analogues, such as the diaminothiazole series, reveals the potential for developing potent and selective inhibitors. Future research should focus on a comprehensive structure-activity relationship (SAR) study of this compound analogues to optimize both potency and selectivity. Furthermore, a thorough evaluation of the cytotoxicity profile of these compounds against a panel of mammalian cell lines is crucial for advancing promising candidates toward preclinical development. Elucidating the detailed signaling pathways governed by TbGSK3 in T. brucei will also provide a deeper understanding of the mechanism of action and may reveal additional therapeutic targets.

References

- 1. Feeder layer-free in vitro assay for screening antitrypanosomal compounds against Trypanosoma brucei brucei and T. b. evansi - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Screening North American plant extracts in vitro against Trypanosoma brucei for discovery of new antitrypanosomal drug leads - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Radioactive-free Kinase Inhibitor Discovery Assay Against the Trypanosoma brucei Glycogen Synthase Kinase-3 short (TbGSK-3s) - PMC [pmc.ncbi.nlm.nih.gov]

The Emergence of Quinazolinone-Based Agents in Antitrypanosomal Drug Discovery: A Technical Overview of "Agent 14" and its Analogs